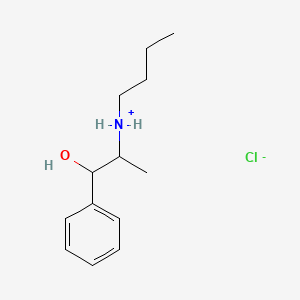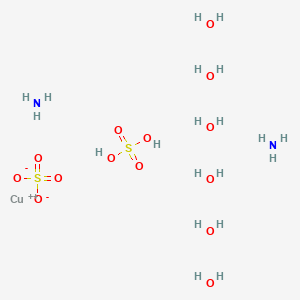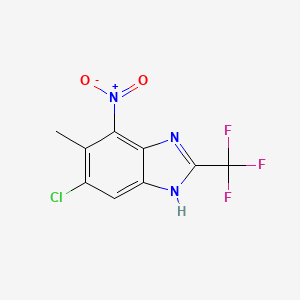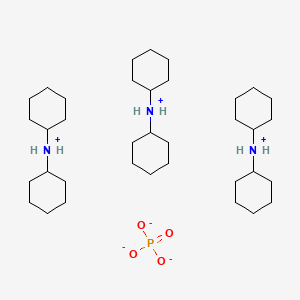![molecular formula C54H58Cl2O6 B13781343 10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate is a complex organic compound characterized by multiple tert-butyl groups and a benzo[a]xanthenylium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from commercially available precursors. The process typically includes:
Formation of the benzo[a]xanthenylium core: This step involves the cyclization of appropriate precursors under acidic conditions.
Introduction of tert-butyl groups: tert-Butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Formation of the perchlorate salt: The final step involves the reaction of the intermediate compound with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[a]xanthenylium core.
Reduction: Reduction reactions can occur at the cyclohex-1-enylmethylene moiety.
Substitution: The tert-butyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as dyes or pigments.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets through its benzo[a]xanthenylium core and tert-butyl groups. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-tert-Butyl-9H-benzo[a]xanthen-8-yl-methylene: Similar structure but lacks the perchlorate group.
tert-Butyl-4-methylphenol: Contains tert-butyl groups but has a simpler structure.
Uniqueness
The uniqueness of 10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate lies in its complex structure, which combines multiple functional groups and a benzo[a]xanthenylium core
Propriétés
Formule moléculaire |
C54H58Cl2O6 |
|---|---|
Poids moléculaire |
873.9 g/mol |
Nom IUPAC |
10-tert-butyl-8-[(E)-[5-tert-butyl-3-[(E)-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-7-ium-8-ylidene)methyl]-2-chlorocyclohex-2-en-1-ylidene]methyl]-10,11-dihydro-9H-benzo[a]xanthene;perchlorate |
InChI |
InChI=1S/C54H58ClO2.ClHO4/c1-52(2,3)40-24-34(22-36-26-41(53(4,5)6)28-38-30-45-43-16-12-10-14-32(43)18-20-47(45)56-50(36)38)49(55)35(25-40)23-37-27-42(54(7,8)9)29-39-31-46-44-17-13-11-15-33(44)19-21-48(46)57-51(37)39;2-1(3,4)5/h10-23,30-31,40-42H,24-29H2,1-9H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
QUXYSWWMPSXPJK-UHFFFAOYSA-M |
SMILES isomérique |
CC(C)(C)C1CC2=CC3=C(C=CC4=CC=CC=C43)[O+]=C2/C(=C/C5=C(/C(=C/C6=C7C(=CC8=C(O7)C=CC9=CC=CC=C98)CC(C6)C(C)(C)C)/CC(C5)C(C)(C)C)Cl)/C1.[O-]Cl(=O)(=O)=O |
SMILES canonique |
CC(C)(C)C1CC2=CC3=C(C=CC4=CC=CC=C43)[O+]=C2C(=CC5=C(C(=CC6=C7C(=CC8=C(O7)C=CC9=CC=CC=C98)CC(C6)C(C)(C)C)CC(C5)C(C)(C)C)Cl)C1.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid](/img/structure/B13781265.png)
![2-chloro-N-(2-chloroethyl)-N-[methyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13781273.png)
![5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13781280.png)
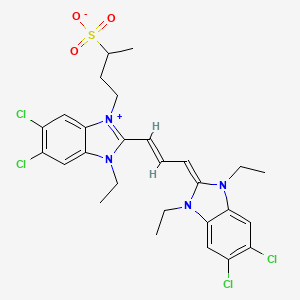
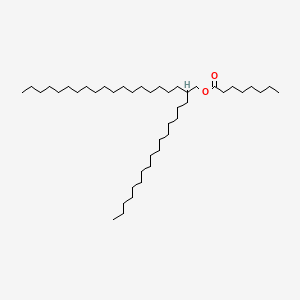
![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
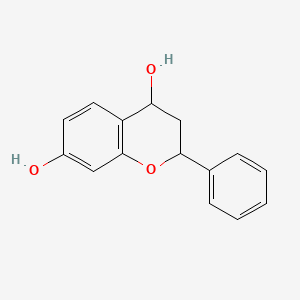
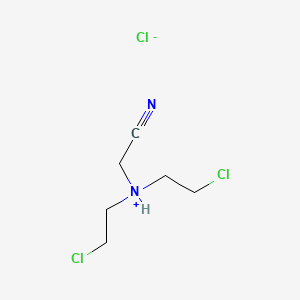
![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)

